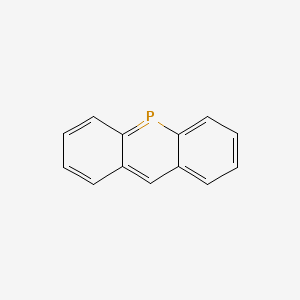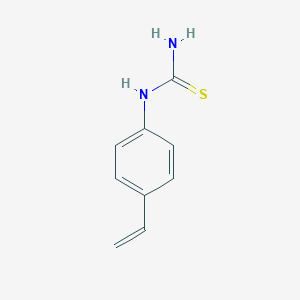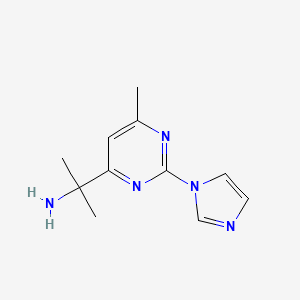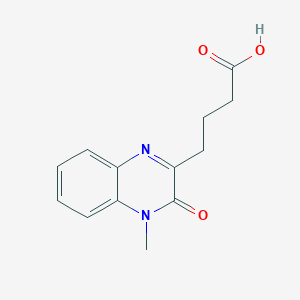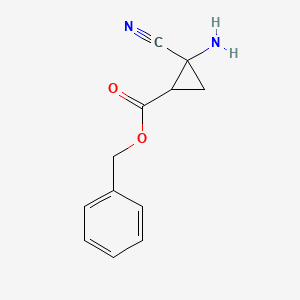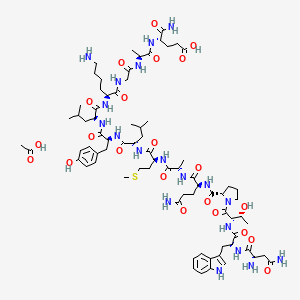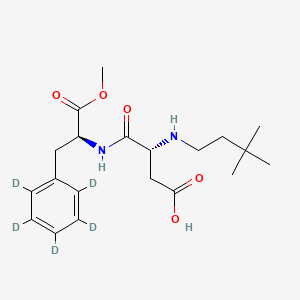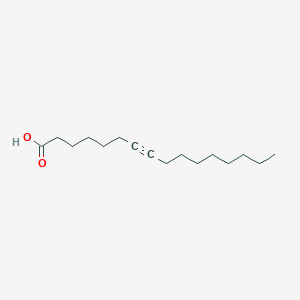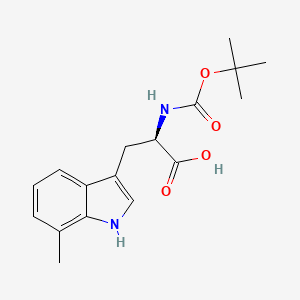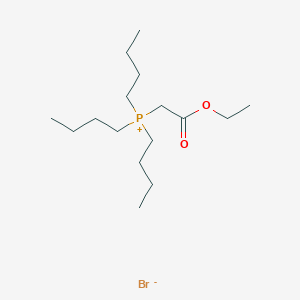
1-Hexen-3-yne, 5-methoxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexen-3-yne, 5-methoxy-5-methyl- is an organic compound with the molecular formula C8H12O. It is a derivative of hexen-yne, characterized by the presence of both an alkene and an alkyne functional group, along with a methoxy and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexen-3-yne, 5-methoxy-5-methyl- can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-5-methyl-1-pentyne with ethylene in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Another method involves the use of Grignard reagents, where 5-methoxy-5-methyl-1-pentyne is reacted with a suitable Grignard reagent to form the desired product .
Industrial Production Methods
Industrial production of 1-Hexen-3-yne, 5-methoxy-5-methyl- often involves large-scale catalytic processes. These processes utilize palladium or nickel catalysts to facilitate the addition of ethylene to 5-methoxy-5-methyl-1-pentyne. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Hexen-3-yne, 5-methoxy-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alkanes.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with a palladium catalyst at elevated temperatures and pressures.
Substitution: Sodium hydride (NaH) in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hexen-3-yne, 5-methoxy-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexen-3-yne, 5-methoxy-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Hexen-3-yne, 5-methoxy-5-methyl- can be compared with other similar compounds such as:
1-Hexen-3-yne: Lacks the methoxy and methyl groups, making it less reactive in certain chemical reactions.
5-Methoxy-1-pentyne: Lacks the alkene group, resulting in different reactivity and applications.
5-Methyl-1-hexyne: Lacks the methoxy group, affecting its chemical properties and reactivity.
The presence of both methoxy and methyl groups in 1-Hexen-3-yne, 5-methoxy-5-methyl- makes it unique and versatile in various chemical reactions and applications.
Properties
CAS No. |
814-57-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-methoxy-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C8H12O/c1-5-6-7-8(2,3)9-4/h5H,1H2,2-4H3 |
InChI Key |
KNEXXWJPLHXGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


